2,3,4,6-tetra-O-acetyl-D-galactopyranose

Overview

Description

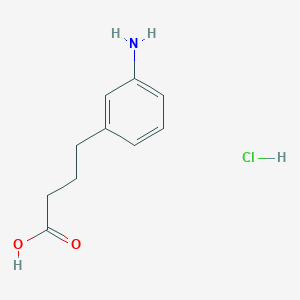

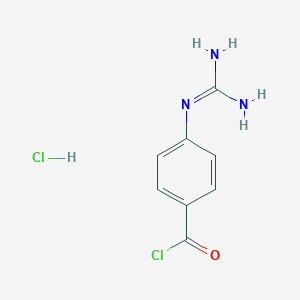

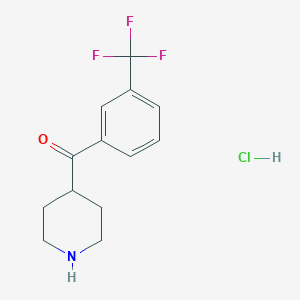

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a carefully synthesized derivative of a crucial monosaccharide, D-Galactose . This compound plays a role in drug development for galactosemia, a rare genetic metabolic disorder. It is also used in biomedical research, studying lipid metabolism and glycosylation processes .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose involves the use of Acetic anhydride and Nsc283301 . It is also used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose is C14H20O10 . It has an average mass of 348.303 Da and a Monoisotopic mass of 348.105652 Da .Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a white crystalline solid . It has a boiling point of 425.0±45.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .Scientific Research Applications

Preparation of Other Compounds

2,3,4,6-tetra-O-acetyl-D-galactopyranose can be used in the preparation of other compounds. For instance, it has been used in the deacylation of glucose, mannose, and galactose peresters, as well as the dealkylation of acylated methyl α-D-glucosides .

Study of Anomeric Effects

This compound has been used in studies to demonstrate the anomeric effect during deacetylation and dealkylation. Both experimental and computational results have shown this effect .

Biological Activities of Plants

A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . While not directly mentioned, it’s possible that 2,3,4,6-tetra-O-acetyl-D-galactopyranose could play a role in the synthesis or study of these glycosides.

Fabrication of Nanoparticles

In the field of nanotechnology, this compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .

Pharmaceutical Applications

Given its role in the fabrication of nanoparticles, it’s possible that 2,3,4,6-tetra-O-acetyl-D-galactopyranose could have applications in the pharmaceutical industry, particularly in drug delivery systems .

Chemical Research

As a chemical compound, 2,3,4,6-tetra-O-acetyl-D-galactopyranose is likely used in various types of chemical research, including the study of chemical reactions, synthesis of new compounds, and development of new chemical processes .

Mechanism of Action

Target of Action

It is known that this compound is useful in organic synthesis .

Mode of Action

The attack of a water molecule on this intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

It is known that this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) with molecules containing alkyne groups .

Pharmacokinetics

The compound is known to be a solid at room temperature and has a boiling point of 107-110 °c (lit) .

Action Environment

The compound is known to be stable at a storage temperature of 2-8°c .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RRYROLNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453632 | |

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

CAS RN |

47339-09-3 | |

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)